Ethyl 5-(4-bromophenyl)-5-oxovalerate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-(4-bromophenyl)-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c1-2-17-13(16)5-3-4-12(15)10-6-8-11(14)9-7-10/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZICQDGQRHVBLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645507 | |
| Record name | Ethyl 5-(4-bromophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-67-1 | |
| Record name | Ethyl 5-(4-bromophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Differentiating Ethyl 5-(4-bromophenyl)-5-oxovalerate and 5-bromo-valerophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of organic synthesis and medicinal chemistry, the precise differentiation of structurally similar molecules is paramount for the successful development of novel chemical entities. This guide provides an in-depth technical analysis of two such compounds: ethyl 5-(4-bromophenyl)-5-oxovalerate and 5-bromo-valerophenone. While both are brominated keto compounds, their distinct structural features lead to significant differences in their chemical properties, reactivity, and applications. This document will elucidate these differences through a detailed examination of their chemical structures, synthesis methodologies, and physicochemical properties, providing a clear and comprehensive resource for researchers in the field.
Introduction: Defining the Chemical Space
At first glance, ethyl 5-(4-bromophenyl)-5-oxovalerate and 5-bromo-valerophenone may appear to be closely related chemical cousins. Both possess a bromophenyl or a bromoalkyl moiety and a ketone functional group, making them valuable intermediates in organic synthesis. However, a deeper analysis reveals fundamental structural divergences that dictate their unique chemical behavior and utility in research and development. This guide will systematically dissect these differences, empowering researchers to make informed decisions in the selection and application of these versatile building blocks.
Unveiling the Core Structural Differences
The primary distinction between these two molecules lies in the placement of the bromine atom and the presence of an ester functional group.
2.1. Ethyl 5-(4-bromophenyl)-5-oxovalerate
-
IUPAC Name: Ethyl 5-(4-bromophenyl)-5-oxopentanoate
-
Core Structure: This molecule is a keto ester. It features a five-carbon valerate chain with a ketone at the 5-position and an ethyl ester at the 1-position. The phenyl ring, substituted with a bromine atom at the para (4) position, is attached to the carbonyl carbon of the ketone.
2.2. 5-bromo-valerophenone
-
IUPAC Name: 5-bromo-1-phenylpentan-1-one
-
Core Structure: This compound is a halogenated ketone. It consists of a valerophenone core, where a phenyl group is attached to the carbonyl carbon of a five-carbon pentanone chain. The bromine atom is located at the terminal (5) position of the pentanoyl chain.
The following table and diagram summarize the key structural and chemical properties of these two compounds.
| Property | Ethyl 5-(4-bromophenyl)-5-oxovalerate | 5-bromo-valerophenone |
| IUPAC Name | Ethyl 5-(4-bromophenyl)-5-oxopentanoate | 5-bromo-1-phenylpentan-1-one |
| Molecular Formula | C₁₃H₁₅BrO₃ | C₁₁H₁₃BrO |
| Molecular Weight | 299.16 g/mol | 241.12 g/mol |
| Key Functional Groups | Aromatic Ketone, Ester | Ketone, Alkyl Halide |
| CAS Number | 35333-26-7 (for the corresponding carboxylic acid) | Not readily available |
Diagram of Core Structures
Caption: Core chemical structures.
Synthesis Strategies: A Tale of Two Pathways
The distinct functionalities of these two molecules necessitate different synthetic approaches.
3.1. Synthesis of Ethyl 5-(4-bromophenyl)-5-oxovalerate
The most common and efficient method for synthesizing this keto ester is through a Friedel-Crafts acylation reaction .[1][2][3] This powerful carbon-carbon bond-forming reaction involves the electrophilic substitution of an aromatic ring with an acyl group.
Conceptual Synthetic Pathway
Caption: Synthesis of Ethyl 5-(4-bromophenyl)-5-oxovalerate.
In this reaction, bromobenzene is treated with an acylating agent, typically ethyl 4-(chloroformyl)butanoate (the acid chloride of ethyl glutarate), in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The Lewis acid activates the acyl chloride, generating a highly reactive acylium ion that is then attacked by the electron-rich bromobenzene ring to yield the desired product.
3.2. Synthesis of 5-bromo-valerophenone
The synthesis of 5-bromo-valerophenone can be approached in a few ways, primarily involving either the introduction of the bromo group onto a pre-existing valerophenone scaffold or building the molecule from a brominated precursor.
Pathway 1: Bromination of a Precursor Alcohol
A common strategy involves the bromination of a precursor alcohol, such as 5-phenyl-1-pentanol, which can be synthesized from commercially available starting materials. The subsequent oxidation of the resulting 1-bromo-5-phenylpentane would yield the target ketone.
Pathway 2: Acylation with a Brominated Acyl Chloride
Alternatively, a Friedel-Crafts acylation of benzene with 5-bromovaleryl chloride can be employed. This method directly introduces the brominated acyl chain onto the benzene ring.
Conceptual Synthetic Pathway
Caption: Synthesis of 5-bromo-valerophenone.
Reactivity and Applications: A Functional Group-Driven Dichotomy
The differing functional groups in these two molecules are the primary drivers of their distinct reactivity profiles and, consequently, their applications in research and development.
4.1. Ethyl 5-(4-bromophenyl)-5-oxovalerate: A Scaffold for Medicinal Chemistry
The presence of the aromatic bromine atom and the ester functionality makes this molecule a versatile scaffold for the synthesis of more complex molecules, particularly in the realm of drug discovery.
-
Cross-Coupling Reactions: The aryl bromide is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of a wide variety of substituents on the phenyl ring, enabling the exploration of structure-activity relationships (SAR) in drug development programs.
-
Ester Manipulation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other ester derivatives, or used as a handle for further chemical modifications.
-
Ketone Chemistry: The ketone can undergo a range of reactions, including reduction to an alcohol, reductive amination, and the formation of heterocycles.
4.2. 5-bromo-valerophenone: A Versatile Chemical Intermediate
The key reactive sites in 5-bromo-valerophenone are the terminal alkyl bromide and the ketone.
-
Nucleophilic Substitution: The primary alkyl bromide is susceptible to nucleophilic substitution (SN2) reactions, allowing for the introduction of a wide array of functional groups at the end of the alkyl chain. This makes it a valuable intermediate for the synthesis of various aliphatic-aromatic compounds.[4][5][6][7][8]
-
Grignard Reagent Formation: The alkyl bromide can be converted into a Grignard reagent, which can then be used in a variety of carbon-carbon bond-forming reactions.
-
Ketone Modifications: Similar to its counterpart, the ketone can be modified through reduction, reductive amination, and other carbonyl chemistry.
Experimental Protocols
5.1. Synthesis of Ethyl 5-(4-bromophenyl)-5-oxopentanoate via Friedel-Crafts Acylation
Materials:
-
Bromobenzene
-
Ethyl 4-(chloroformyl)butanoate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, ice bath
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere, add ethyl 4-(chloroformyl)butanoate (1.1 equivalents) dropwise at 0 °C.
-
After stirring for 15 minutes, add bromobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of ice-cold 1M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure ethyl 5-(4-bromophenyl)-5-oxopentanoate.
5.2. Synthesis of 5-bromo-1-phenylpentan-1-one
This protocol describes a two-step synthesis starting from 1-phenyl-1-pentanol.
Step 1: Bromination of 1-phenyl-1-pentanol
-
Materials: 1-phenyl-1-pentanol, Phosphorus tribromide (PBr₃), Anhydrous Diethyl Ether.
-
Procedure:
-
Dissolve 1-phenyl-1-pentanol (1.0 equivalent) in anhydrous diethyl ether in a flask cooled in an ice bath.
-
Slowly add PBr₃ (0.4 equivalents) dropwise with stirring.
-
After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Carefully pour the reaction mixture onto ice and separate the organic layer.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain crude 1-bromo-5-phenylpentane.
-
Step 2: Oxidation to 5-bromo-1-phenylpentan-1-one
-
Materials: 1-bromo-5-phenylpentane, Pyridinium chlorochromate (PCC), Anhydrous Dichloromethane (DCM).
-
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, add a solution of 1-bromo-5-phenylpentane (1.0 equivalent) in DCM.
-
Stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield 5-bromo-1-phenylpentan-1-one.
-
Spectroscopic and Physicochemical Data
The following table summarizes the expected spectroscopic data for the two compounds.
| Spectroscopic Data | Ethyl 5-(4-bromophenyl)-5-oxovalerate | 5-bromo-valerophenone |
| ¹H NMR | Aromatic protons (doublets, ~7.6-7.8 ppm), -OCH₂CH₃ (quartet, ~4.1 ppm), -CH₂-C=O (triplet, ~3.0 ppm), other -CH₂- groups (multiplets, ~2.0-2.5 ppm), -OCH₂CH₃ (triplet, ~1.2 ppm) | Aromatic protons (multiplets, ~7.4-8.0 ppm), -CH₂-Br (triplet, ~3.4 ppm), -CH₂-C=O (triplet, ~2.9 ppm), other -CH₂- groups (multiplets, ~1.7-2.0 ppm) |
| ¹³C NMR | Carbonyl (ketone, ~198 ppm), Carbonyl (ester, ~173 ppm), Aromatic carbons (~128-138 ppm), -OCH₂- (~61 ppm), Methylene carbons (~20-35 ppm), -CH₃ (~14 ppm) | Carbonyl (~200 ppm), Aromatic carbons (~128-137 ppm), -CH₂Br (~33 ppm), Methylene carbons (~23-38 ppm) |
| IR (cm⁻¹) | ~1730 (C=O, ester), ~1685 (C=O, ketone), ~1585 (C=C, aromatic) | ~1685 (C=O, ketone), ~1595 (C=C, aromatic), ~690 (C-Br) |
| Mass Spec (m/z) | Molecular ion peak showing characteristic isotopic pattern for bromine. | Molecular ion peak showing characteristic isotopic pattern for bromine. |
Conclusion: Two Distinct Tools for the Synthetic Chemist
-
Ethyl 5-(4-bromophenyl)-5-oxovalerate is a bifunctional molecule ideally suited for building complex molecular architectures through modifications at both the aromatic ring (via the bromo group) and the aliphatic chain (via the ester and keto groups). Its utility shines in the synthesis of compound libraries for drug discovery.
-
5-bromo-valerophenone serves as a robust intermediate where the primary reactive handle is the terminal bromo group, allowing for the extension of the alkyl chain and the introduction of diverse functionalities. Its strength lies in its role as a building block for a wide range of aliphatic-aromatic compounds.
A clear understanding of these differences is crucial for researchers to effectively harness the synthetic potential of these two valuable chemical entities.
References
- Supporting Information for publications detailing syntheses of related pyrimidine structures. (Provides spectroscopic data for similar bromophenyl-containing heterocycles).
- Supporting Information for publications on rotaxanes.
- PrepChem. (n.d.). Synthesis of ethyl 5-oxopentanoate.
- MDPI. (2023, February 6). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
- BenchChem. (n.d.). 2-Bromo-1-phenyl-pentan-1-one.
- Friedel - Crafts acetyl
- A Tandem One-Pot, Microwave-Assisted Synthesis of Regiochemically Differentiated 1,2,4,5-Tetrahydro-1,4-Benzodiazepin-3-ones SI - AWS. (n.d.).
- 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0284906) - NP-MRD. (n.d.).
- Organic Syntheses Procedure. (n.d.).
- 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0246796) - NP-MRD. (n.d.).
- Supporting Information Discovery of novel chemical scaffolds as RhoA inhibitors using virtual screening, synthesis, and bioactiv - The Royal Society of Chemistry. (n.d.).
- PubChem. (n.d.).
- PubChem. (n.d.). 2-Bromo-1-phenyl-pentan-1-one.
- Bangladesh Journals Online. (2026, January 1). Synthesis of Ethyl 3,5-(Disubstituted Phenyl)
- BenchChem. (n.d.).
- Thermo Fisher Scientific. (n.d.). 1-Bromo-5-phenylpentane, 98%.
- ResearchGate. (n.d.).
- Chemistry Steps. (2025, June 20).
- Save My Exams. (2024, October 26). Friedel-Crafts Acylation - A Level Chemistry Revision Notes.
- Chemsrc. (2025, September 4).
- Guidechem. (n.d.). What is 5-Bromo-1-pentene and how is it used in the chemical industry?
- ChemicalBook. (2025, April 25). A new method for synthesizing 5-Bromo-1-pentene.
- Google Patents. (n.d.).
- Shaanxi Bloom Tech Co., Ltd. (2024, March 14). How Does 5-Bromo-1-Pentene Compare To Other Alkenes?
- Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). (n.d.).
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
- BLDpharm. (n.d.). 35333-26-7|5-(4-Bromophenyl)-5-oxopentanoic acid.
- Abovchem. (n.d.). ethyl 5-(4-fluorophenyl)
- PubChem. (n.d.).
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
- Shaanxi Bloom Tech Co., Ltd. (2024, March 14). How Does 5-Bromo-1-Pentene Compare To Other Alkenes?
- friedel-crafts acyl
- PubChem. (n.d.).
- NIST. (n.d.). Pentanoic acid, 4-oxo-, ethyl ester.
- Thermo Fisher Scientific. (n.d.). 1-Bromo-5-phenylpentane, 98%.
- Guidechem. (2022, November 12). What is the synthesis method of 2-BROMO-1-PHENYL-PENTAN-1-ONE?
- ChemicalBook. (n.d.). 2-Bromo-1-phenyl-pentan-1-one synthesis.
- ChemSynthesis. (2025, May 20).
- BroadPharm. (n.d.).
- Shaanxi Bloom Tech Co., Ltd. (2026, January 5). Understanding the Synthesis and Chemical Properties of 5-Bromo-1-pentene.
- NIST. (n.d.). 1-Pentanone, 1-phenyl-.
- YouTube. (2018, September 20). 15.2 The Number of Signals in C 13 NMR | Organic Chemistry.
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Methodological & Application
Technical Application Note: Scalable Synthesis of Ethyl 5-(4-bromophenyl)-5-oxovalerate via Regioselective Friedel-Crafts Acylation
Abstract & Scope
This application note details a robust, two-step protocol for the synthesis of ethyl 5-(4-bromophenyl)-5-oxovalerate , a critical intermediate in the development of histone deacetylase (HDAC) inhibitors and other pharmacodynamic agents.
The method utilizes a Friedel-Crafts acylation of bromobenzene with glutaric anhydride, followed by Fischer esterification . Unlike generic textbook procedures, this protocol addresses specific challenges: controlling the para/ortho regioselectivity (typically ~9:1), managing the aluminum chloride complexation stoichiometry, and implementing a self-validating acid-base workup to ensure high purity (>98%) without requiring column chromatography for the intermediate.
Reaction Strategy & Mechanism
The Chemical Pathway
The synthesis is split into two distinct unit operations to maximize yield and purity:
-
Acylation: Reaction of bromobenzene with glutaric anhydride catalyzed by aluminum chloride (
) to yield 5-(4-bromophenyl)-5-oxopentanoic acid . -
Esterification: Acid-catalyzed condensation of the intermediate with ethanol to form the final ethyl ester.
Mechanistic Insight (The "Why")
-
Catalyst Stoichiometry:
is not catalytic in the traditional sense here. One equivalent coordinates with the anhydride to open the ring (forming the acylium ion), and a second equivalent complexes strongly with the resulting ketone product. Therefore, >2.0 equivalents of are strictly required. -
Regioselectivity: The bromine atom is an ortho/para director but is deactivating.[1] Due to the steric bulk of the incoming glutaryl-aluminum complex, the para position is favored. However, ortho isomers (8-10%) are inevitable. This protocol utilizes the crystallinity of the intermediate acid to reject the ortho isomer before esterification.
Mechanistic Diagram
Figure 1: Mechanistic flow of the Friedel-Crafts acylation, highlighting the critical intermediate complexation.
Step 1: Friedel-Crafts Acylation[2][3][4]
Materials & Stoichiometry
Scale: Based on 50 mmol of Glutaric Anhydride.
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Amount | Role |
| Glutaric Anhydride | 114.10 | 1.0 | 5.70 g | Electrophile Precursor |
| Bromobenzene | 157.01 | 1.2 | 9.42 g (6.3 mL) | Substrate |
| Aluminum Chloride ( | 133.34 | 2.2 | 14.67 g | Lewis Acid |
| Dichloromethane (DCM) | 84.93 | Solvent | 50 mL | Solvent |
| HCl (conc.) | - | - | ~20 mL | Quenching |
Critical Note: Anhydrous
must be yellow/grey and free-flowing. White powder often indicates hydrolysis (aluminum hydroxide formation), which will kill the reaction.
Experimental Protocol
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask. Equip with a magnetic stir bar, an addition funnel (pressure-equalizing), and a reflux condenser connected to an HCl gas scrubber (funnel inverted over dilute NaOH).
-
Solvation: Charge the flask with
(14.67 g) and dry DCM (30 mL). Cool to 0°C in an ice bath. -
Anhydride Activation: Dissolve Glutaric Anhydride (5.70 g) in DCM (20 mL) and add dropwise to the
slurry.-
Observation: The mixture will homogenize slightly. Stir for 15 minutes to generate the acylium species.
-
-
Substrate Addition: Add Bromobenzene (6.3 mL) dropwise over 20 minutes, maintaining internal temperature <5°C.
-
Control Point: Rapid addition causes exotherms that increase ortho impurity formation.
-
-
Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 4–6 hours.
-
Monitoring: Evolution of HCl gas will cease when the reaction is complete.[5]
-
-
Quench (Exothermic): Cool the mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL conc. HCl. Stir vigorously for 30 minutes to break the aluminum complex.
Self-Validating Workup (Acid-Base Purification)
This step purifies the product based on its acidity, removing neutral bromobenzene and non-acidic byproducts.
-
Separation: Separate the organic (DCM) layer. Extract the aqueous layer with DCM (2 x 30 mL). Combine organics.
-
Base Extraction: Extract the combined organic phase with 10% aqueous
(3 x 50 mL).-
Logic: The product (carboxylic acid) moves to the aqueous phase (as carboxylate). Unreacted bromobenzene remains in the DCM.
-
-
Precipitation: Take the aqueous basic extracts (carefully! they may foam) and wash once with fresh DCM (removes entrained neutrals).
-
Acidification: Acidify the aqueous phase to pH 1 using conc. HCl. The product will precipitate as a white/off-white solid.
-
Filtration: Filter the solid, wash with cold water, and dry.
-
Recrystallization (Crucial): Recrystallize from Toluene or Ethanol/Water (1:1) . This removes the soluble ortho isomer.
-
Target Yield: 65–75%
-
Target MP: 148–149°C
-
Step 2: Fischer Esterification
Materials & Stoichiometry
| Reagent | Equiv.[2][6][7][8][9] | Amount | Role |
| Intermediate Acid | 1.0 | 10.0 g (Example) | Substrate |
| Ethanol (Absolute) | Excess | 50 mL | Solvent/Reagent |
| Sulfuric Acid ( | 0.5 | 1.0 mL | Catalyst |
Experimental Protocol
-
Setup: Charge a 100 mL round-bottom flask with the purified acid (from Step 1), Ethanol (50 mL), and conc.
(1 mL). -
Reflux: Heat to reflux (approx. 78°C) for 4–8 hours.
-
Monitoring: TLC (SiO2, 50% EtOAc/Hexane) should show the disappearance of the baseline acid spot and appearance of a higher Rf ester spot.
-
-
Workup:
-
Concentrate the mixture under reduced pressure to remove most ethanol.
-
Dissolve the residue in Ethyl Acetate (50 mL).
-
Wash with Saturated
(2 x 30 mL) to remove catalyst and unreacted acid. -
Wash with Brine (30 mL), dry over
, and concentrate.
-
-
Final Purification: The resulting oil is usually sufficiently pure (>95%). If necessary, purify via short-path distillation or silica plug filtration.
Integrated Process Workflow
Figure 2: End-to-end process flow emphasizing the extractive purification strategy.
Quality Control & Troubleshooting
Analytical Specifications
-
Appearance: Clear, colorless to pale yellow oil (Ester); White crystalline solid (Acid Intermediate).
-
1H NMR (CDCl3, 400 MHz) - Final Ester:
- 7.82 (d, 2H, Ar-H ortho to CO)
- 7.60 (d, 2H, Ar-H meta to CO)
-
4.12 (q, 2H,
) -
3.02 (t, 2H,
) -
2.41 (t, 2H,
) -
2.05 (m, 2H, central
) -
1.25 (t, 3H,
)
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Wet | Use fresh catalyst; ensure N2 atmosphere. |
| Sticky Solid (Step 1) | High ortho isomer content. | Recrystallize crude acid from Toluene. |
| Emulsion (Workup) | Aluminum salts not fully dissolved. | Add more conc. HCl to the quench mixture until clear. |
| Incomplete Esterification | Water in ethanol or equilibrium reached. | Use dry ethanol; add molecular sieves or use Dean-Stark trap. |
References
-
Organic Syntheses , Coll.[10] Vol. 3, p. 6 (1955); Vol. 20, p. 1 (1940). Waites, J. A. et al. "Friedel-Crafts Acylation using Glutaric Anhydride."
-
PubChem Compound Summary . "5-(4-Bromophenyl)-5-oxopentanoic acid." National Center for Biotechnology Information.
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Friedel-Crafts Procedures).
-
ScienceDirect / Tetrahedron . "Regioselectivity in Friedel-Crafts Acylation of Halobenzenes."
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Synthesis of 5-oxo-ETE receptor antagonists using ethyl 5-(4-bromophenyl)-5-oxovalerate
Application Note & Protocol
Strategic Synthesis of Potent 5-Oxo-ETE Receptor (OXE-R) Antagonists from Ethyl 5-(4-bromophenyl)-5-oxovalerate for Inflammatory Disease Research
Abstract The 5-oxo-eicosatetraenoic acid (5-oxo-ETE) receptor (OXE-R) is a G protein-coupled receptor that plays a pivotal role in mediating inflammatory responses, particularly those involving the recruitment of eosinophils and neutrophils.[1][2][3] Its activation by the potent lipid chemoattractant 5-oxo-ETE is implicated in the pathophysiology of allergic asthma, atopic dermatitis, and other eosinophilic disorders, making it a compelling target for therapeutic intervention.[1][4][5][6] This guide provides a comprehensive framework for the rational design and synthesis of novel OXE-R antagonists, utilizing ethyl 5-(4-bromophenyl)-5-oxovalerate as a versatile chemical scaffold. We present a detailed, step-by-step protocol for a multi-step synthesis of a candidate indole-based antagonist, its subsequent physicochemical characterization, and a robust protocol for its biological validation using a functional cell-based assay. The methodologies are designed for researchers in medicinal chemistry and pharmacology, providing both the practical steps and the scientific rationale behind them.
The OXE Receptor: A Critical Node in Inflammatory Signaling
5-Oxo-ETE is a metabolite of arachidonic acid, synthesized via the 5-lipoxygenase (5-LO) pathway through the oxidation of 5S-HETE by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH).[4][7][8] This conversion is significantly upregulated during conditions of oxidative stress, such as the respiratory burst in phagocytes, which are common at sites of inflammation.[2][7][8]
5-Oxo-ETE exerts its potent pro-inflammatory effects by binding to the highly selective OXE receptor (OXE-R).[1][2] The OXE-R is a G protein-coupled receptor (GPCR) that signals primarily through the Pertussis toxin-sensitive Gi/o family of G proteins.[7] Ligand binding initiates a conformational change in the receptor, leading to the dissociation of the Gαi and Gβγ subunits. The released Gβγ dimer activates downstream effectors, including phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in a rapid and transient increase in intracellular calcium ([Ca²⁺]i) and the activation of other pathways like the mitogen-activated protein kinase (MAPK) cascade, ultimately driving cellular responses such as chemotaxis, degranulation, and cytokine release.[1][7][9]
Given its high expression on eosinophils and neutrophils, the 5-oxo-ETE/OXE-R axis is a primary driver of eosinophilic inflammation, making the development of selective OXE-R antagonists a promising strategy for diseases like asthma.[1][4][10]
Caption: OXE-R Signaling Pathway and Point of Antagonist Intervention.
Rationale for Synthetic Strategy
The design of effective OXE-R antagonists often involves mimicking the key structural features of the endogenous ligand, 5-oxo-ETE. Structure-activity relationship studies have revealed that the carboxyl group, the 5-oxo functionality, and the long alkyl chain are crucial for receptor binding and activation.[11] Successful antagonists have often utilized a rigid aromatic scaffold, such as an indole, to properly orient the necessary pharmacophoric elements—a carboxylic acid (or bioisostere) and a hydrophobic tail.[11][12]
In this context, ethyl 5-(4-bromophenyl)-5-oxovalerate serves as an exceptional starting material.
-
5-Oxovalerate Moiety: It directly provides the five-carbon chain with the critical 5-oxo group, which is a known requirement for receptor interaction.
-
4-Bromophenyl Group: This feature offers two strategic advantages. Firstly, the phenyl ring acts as a rigid spacer. Secondly, the bromine atom is a versatile chemical handle for further modification via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the exploration of diverse chemical space to optimize potency and pharmacokinetic properties.
-
Ethyl Ester: The ester provides a latent carboxylic acid, which can be deprotected in the final step of the synthesis.
Our proposed strategy involves using this building block in a Fischer indole synthesis , a robust and classical method for constructing the indole core, which is a privileged structure in many known OXE-R antagonists.[6][12]
Protocol: Synthesis of an Indole-Based OXE-R Antagonist
This protocol describes the synthesis of a hypothetical but representative antagonist, 2-(1-(4-hexylphenyl)-5-(4-bromophenyl)-1H-indol-3-yl)acetic acid , starting from ethyl 5-(4-bromophenyl)-5-oxovalerate.
Caption: General workflow for the synthesis of the target OXE-R antagonist.
Step-by-Step Synthesis
Materials & Equipment:
-
Ethyl 5-(4-bromophenyl)-5-oxovalerate
-
(4-Hexylphenyl)hydrazine hydrochloride
-
Glacial acetic acid
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF), Ethyl acetate (EtOAc), Hexanes
-
1M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator
Protocol:
Part A: Fischer Indole Synthesis of the Ester Intermediate
-
Reaction Setup: To a 100 mL round-bottom flask, add (4-hexylphenyl)hydrazine hydrochloride (1.1 eq) and ethyl 5-(4-bromophenyl)-5-oxovalerate (1.0 eq).
-
Solvent/Catalyst Addition: Add glacial acetic acid as the solvent (approx. 0.2 M concentration of the limiting reagent). Rationale: Acetic acid serves as both the solvent and the acid catalyst required for the Fischer indole synthesis condensation and cyclization steps.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 8-12 hours.
-
Workup: Once the starting material is consumed, allow the reaction to cool to room temperature. Slowly pour the mixture into a beaker containing ice-water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize excess acetic acid), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Part B: Purification and Hydrolysis to Final Compound
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to isolate the pure indole ester intermediate.
-
Hydrolysis Setup: Dissolve the purified ester intermediate in a mixture of THF and water (e.g., 3:1 v/v). Add an excess of lithium hydroxide (LiOH, ~3-5 eq). Rationale: LiOH is a strong base that saponifies the ethyl ester to the corresponding carboxylate salt, which is the penultimate step to achieving the final acidic antagonist.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC indicates complete consumption of the starting ester.
-
Workup: Remove the THF via rotary evaporation. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar, unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. A precipitate of the final carboxylic acid product should form.
-
Final Extraction: Extract the acidified aqueous layer with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product.
Physicochemical Characterization
Confirming the identity and purity of the synthesized antagonist is a critical self-validating step.
| Technique | Purpose | Expected Result (Hypothetical) |
| ¹H NMR | Structural confirmation | Signals corresponding to aromatic protons on the indole and phenyl rings, the hexyl chain, and the methylene protons of the acetic acid side chain. Disappearance of the ethyl ester signals (triplet and quartet). |
| ¹³C NMR | Carbon backbone confirmation | Signals for all unique carbons, including the carbonyl carbon of the carboxylic acid (~170-180 ppm) and the aromatic carbons. |
| HRMS (ESI) | Exact mass determination | The measured m/z value should match the calculated molecular weight of the protonated molecule [M+H]⁺ to within 5 ppm. |
| HPLC | Purity assessment | A single major peak indicating >95% purity. |
Biological Validation: In Vitro Antagonist Activity Assay
To validate that the synthesized compound functions as an OXE-R antagonist, a calcium mobilization assay in a relevant cell line (e.g., human neutrophils or an OXE-R transfected HEK293 cell line) is the gold standard.[7][13]
Caption: Workflow for the calcium mobilization bioassay to determine antagonist potency.
Calcium Mobilization Protocol
-
Cell Preparation: Isolate primary human neutrophils from healthy donor blood or use a cell line stably expressing the human OXE receptor. Resuspend cells in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM) according to the manufacturer's protocol. This allows the dye to enter the cells and be cleaved into its active, calcium-binding form.
-
Washing: Wash the cells to remove any extracellular dye.
-
Assay Plate Preparation: Aliquot the dye-loaded cells into a 96-well plate.
-
Antagonist Treatment: Add the synthesized antagonist to the wells in a dose-response fashion (e.g., from 1 pM to 10 µM). Include a vehicle control (e.g., DMSO). Incubate for a short period (e.g., 10-15 minutes) at 37°C. Rationale: This pre-incubation allows the antagonist to bind to the OXE-R before the agonist is introduced.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader capable of kinetic reads. After establishing a baseline fluorescence, inject a solution of 5-oxo-ETE (at a concentration close to its EC₅₀, typically low nanomolar) into each well.
-
Data Acquisition: Immediately measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in the 5-oxo-ETE-induced calcium signal. Plot the percentage of inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Parameter | Description | Example Target Value |
| IC₅₀ | The concentration of antagonist required to inhibit 50% of the maximal response induced by 5-oxo-ETE. | < 100 nM for a potent antagonist |
Conclusion
This application note details a robust and rational approach for the synthesis and evaluation of novel 5-oxo-ETE receptor antagonists, beginning with the strategic starting material, ethyl 5-(4-bromophenyl)-5-oxovalerate. By following the outlined synthetic and biological testing protocols, researchers can efficiently generate and validate new chemical entities targeting the OXE receptor. The successful development of such antagonists holds significant promise for creating new therapeutics for a range of inflammatory and allergic diseases.
References
-
Karger Publishers. (2024). Biological Roles of 5-Oxo-6,8,11,14-Eicosatetraenoic Acid and the OXE Receptor in Allergic Diseases: Collegium Internationale Allergologicum Update 2024. [Link]
-
Wikipedia. (n.d.). 5-Oxo-eicosatetraenoic acid. [Link]
-
Powell, W. S., & Rokach, J. (2009). 5-Oxo-ETE and the OXE receptor. Prostaglandins & Other Lipid Mediators. [Link]
-
Powell, W. S., & Rokach, J. (2013). The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor. Progress in Lipid Research. [Link]
-
Powell, W. S., & Rokach, J. (2013). The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor. PMC. [Link]
-
Gore, V., Patel, P., et al. (2013). 5-Oxo-ETE Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
-
Powell, W. S., & Rokach, J. (2009). 5-Oxo-ETE and the OXE receptor. PubMed. [Link]
-
Rattis, B. A. C., et al. (2021). Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review. MDPI. [Link]
-
ResearchGate. (n.d.). Proposed mechanisms of metabolite 5-oxo-ETE and OXE-R on acute myocardial injury. [Link]
-
Gore, V., Patel, P., et al. (2013). 5-Oxo-ETE receptor antagonists. PubMed. [Link]
-
ResearchGate. (2018). Novel Highly Potent and Metabolically Resistant Oxoeicosanoid (OXE) Receptor Antagonists That Block the Actions of the Granulocyte Chemoattractant 5-Oxo-6,8,11,14-Eicosatetraenoic Acid (5-oxo-ETE). [Link]
-
ResearchGate. (n.d.). Inhibition of 5-Oxo-6,8,11,14-eicosatetraenoic Acid-Induced Activation of Neutrophils and Eosinophils by Novel Indole OXE Receptor Antagonists. [Link]
-
Morressier. (2018). Second generation oxoeicosanoid receptor antagonists: Increased potency and improved pharmacokinetics. [Link]
-
Semantic Scholar. (n.d.). The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor. [Link]
-
Patel, P., et al. (2014). Two Potent OXE-R Antagonists: Assignment of Stereochemistry. PMC. [Link]
-
Liminal BioSciences. (n.d.). Selective OXER1 Antagonist. [Link]
-
Meakins-Christie Laboratories. (2020). Small molecule OXE receptor antagonists. [Link]
-
BioTechScope. (2024). What are OXER1 antagonists and how do they work?. [Link]
-
ResearchGate. (n.d.). Effects of the S‐ and R‐enantiomers of OXE‐R antagonists on 5‐oxo‐ETE‐induced calcium mobilization. [Link]
Sources
- 1. karger.com [karger.com]
- 2. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5-Oxo-ETE receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Second generation oxoeicosanoid receptor antagonists: Increased potency and improved pharmacokinetics [morressier.com]
- 7. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Oxo-ETE and the OXE receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What are OXER1 antagonists and how do they work? [synapse.patsnap.com]
- 11. Two Potent OXE-R Antagonists: Assignment of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Application Note: Optimized Esterification Protocols for 5-(4-bromophenyl)-5-oxovaleric Acid
Introduction & Strategic Significance
5-(4-bromophenyl)-5-oxovaleric acid (CAS: 35333-26-7) is a critical aryl-keto acid intermediate.[1] It serves as a structural scaffold in the synthesis of histone deacetylase (HDAC) inhibitors (analogous to Vorinostat/SAHA), matrix metalloproteinase (MMP) inhibitors, and as a linker precursor in PROTAC (Proteolysis Targeting Chimera) design.
The presence of the aryl bromide allows for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the ketone functionality provides a handle for reductive amination or asymmetric reduction. However, the immediate synthetic bottleneck is often the chemoselective protection of the carboxylic acid as an ester (typically methyl or ethyl) without affecting the ketone or the aryl bromide.
This guide presents three validated protocols for the esterification of 5-(4-bromophenyl)-5-oxovaleric acid, prioritized by scale and equipment availability.
Chemical Structure & Properties[1][2][3][4][5][6]
Mechanistic Insight: Chemoselectivity
The primary challenge in esterifying
-
Fischer Esterification (Thermodynamic Control): Under equilibrium conditions with excess alcohol and acid catalyst, the open-chain alkyl ester is thermodynamically favored over the cyclic lactol form.
-
Acyl Chloride Pathway (Kinetic Control): Activation with thionyl chloride generates the acid chloride.[4][5] While efficient, high temperatures can promote intramolecular cyclization.
-
Steglich Esterification: Uses carbodiimides (DCC/EDC) to activate the acid under mild conditions, preventing ketone side reactions entirely.
Mechanism Diagram (DOT)
Fig 1. Mechanistic pathway favoring linear ester formation over ketalization.
Experimental Protocols
Protocol A: Acid-Catalyzed Fischer Esterification (Standard Scale-Up)
Best for: >10g scale, cost-efficiency, robust substrates.[1] Yield Target: 90-95%
Reagents
| Component | Equivalents | Role |
| 5-(4-bromophenyl)-5-oxovaleric acid | 1.0 equiv | Substrate |
| Methanol (anhydrous) | 10-20 vol (relative to mass) | Solvent/Reagent |
| Sulfuric Acid ( | 0.1 - 0.2 equiv | Catalyst |
| Sodium Bicarbonate ( | Excess (sat.[1][6] aq.) | Quench |
Step-by-Step Methodology
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen (
). -
Dissolution: Charge the flask with 5-(4-bromophenyl)-5-oxovaleric acid. Add anhydrous Methanol.[7] Stir until suspended/dissolved.
-
Catalyst Addition: Slowly add concentrated
dropwise. (Exothermic reaction: Do not let temperature spike >40°C during addition). -
Reflux: Heat the mixture to reflux (approx. 65°C) for 4–6 hours.
-
IPC (In-Process Control):[1] Monitor by TLC (30% EtOAc/Hexanes). The acid (
) should disappear; Ester ( ) appears.
-
-
Workup:
-
Cool reaction to room temperature.
-
Concentrate under reduced pressure (Rotavap) to remove approx. 80% of Methanol.
-
Dilute residue with Ethyl Acetate (EtOAc).[8]
-
Wash carefully with saturated aqueous
(Caution: evolution) until aqueous phase pH is ~8. -
Wash organic layer with Brine (
).
-
-
Isolation: Dry organic layer over anhydrous
. Filter and concentrate in vacuo. -
Purification: The product usually solidifies upon cooling. Recrystallize from Hexanes/EtOAc if necessary.
Protocol B: Thionyl Chloride Activated Methanolysis (Rapid Synthesis)
Best for: Wet substrates, small scale (<1g), or ensuring complete conversion. Yield Target: >95%
Reagents
-
Substrate: 1.0 equiv
-
Methanol: 10-15 volumes
-
Thionyl Chloride (
): 1.2 - 1.5 equiv[1]
Step-by-Step Methodology
-
Chilling: Place anhydrous Methanol in a round-bottom flask and cool to 0°C (Ice bath).
-
Activation: Add
dropwise to the cold Methanol. Note: This generates anhydrous HCl in situ. Stir for 15 minutes. -
Addition: Add solid 5-(4-bromophenyl)-5-oxovaleric acid in one portion.
-
Reaction: Remove ice bath and allow to warm to room temperature. Stir for 2–3 hours. (Optional: Warm to 40°C to accelerate).
-
Workup: Concentrate directly in vacuo to remove MeOH and excess HCl/SO2.
-
Neutralization: Redissolve in EtOAc, wash with
, dry, and concentrate.
Protocol C: Steglich Esterification (Mild/Neutral)
Best for: Substrates with acid-sensitive groups (e.g., if the aryl ring has other sensitive substituents). Yield Target: 85-90%
Reagents
-
Substrate: 1.0 equiv
-
Methanol: 1.5 - 2.0 equiv[1]
-
DCC (N,N'-Dicyclohexylcarbodiimide): 1.1 equiv
-
DMAP (4-Dimethylaminopyridine): 0.1 equiv[1]
-
DCM (Dichloromethane): Solvent (10 vol)
Step-by-Step Methodology
-
Dissolution: Dissolve the acid substrate in dry DCM. Add Methanol and DMAP.[7]
-
Coupling: Cool to 0°C. Add DCC (dissolved in minimal DCM) dropwise.
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temp for 4–12 hours.
-
Filtration: A white precipitate (Dicyclohexylurea, DCU) will form. Filter this off through a Celite pad.
-
Workup: Wash the DCM filtrate with 0.5N HCl (to remove DMAP), then
, then Brine. -
Concentration: Evaporate solvent to yield the crude ester.
Quality Control & Characterization
Expected Analytical Data
-
Appearance: White to off-white crystalline solid.[1]
-
1H NMR (400 MHz,
):- 7.82 (d, J=8.5 Hz, 2H, Ar-H ortho to C=O)
- 7.60 (d, J=8.5 Hz, 2H, Ar-H meta to C=O)
-
3.67 (s, 3H,
) — Diagnostic for Methyl Ester -
3.02 (t, 2H,
alpha to ketone) -
2.45 (t, 2H,
alpha to ester) -
2.05 (quint, 2H, central
)
-
HPLC Purity: >98% (UV @ 254 nm).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Conversion | Water in solvent; old catalyst.[1] | Use anhydrous MeOH; increase reaction time or temp. |
| Ketal Formation | Excess acid + dehydration.[1] | Reduce reaction time; add small amount of water during workup to hydrolyze ketal back to ketone. |
| Dark Color | Polymerization or oxidation.[1] | Perform reaction under Nitrogen; ensure high purity of starting material. |
Workflow Visualization
Fig 2. Decision matrix and workflow for esterification.
References
-
Organic Syntheses, Coll.[8][6][9] Vol. 3, p. 6. Esterification of Keto Acids. (General precedent for Fischer esterification of keto-acids).[1]
-
Master Organic Chemistry. Fischer Esterification: Mechanism and Conditions. (Detailed mechanistic review).
-
Neises, B., & Steglich, W. (1978).[10] Simple Method for the Esterification of Carboxylic Acids.[10] Angewandte Chemie International Edition.[10] (Steglich Protocol).[7]
-
PubChem Compound Summary. 5-(4-bromophenyl)-5-oxopentanoic acid.[1][3] (Chemical/Physical Properties).[8][11][6][7][9][12]
-
Sigma-Aldrich. Thionyl Chloride - Reagent for Acid Chloride formation.[1] (Protocol B grounding).
Sources
- 1. Glutaric anhydride synthesis - chemicalbook [chemicalbook.com]
- 2. 35333-26-7|5-(4-Bromophenyl)-5-oxopentanoic acid|BLD Pharm [bldpharm.com]
- 3. PubChemLite - 5-(4-bromophenyl)-5-oxopentanoic acid (C11H11BrO3) [pubchemlite.lcsb.uni.lu]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. 5-Bromovaleric acid, 4-methoxyphenyl ester - Chemical & Physical Properties by Cheméo [chemeo.com]
Application Note: Palladium-Catalyzed Cross-Coupling of Ethyl 5-(4-bromophenyl)-5-oxovalerate
Executive Summary
This application note details the optimized protocols for the palladium-catalyzed functionalization of Ethyl 5-(4-bromophenyl)-5-oxovalerate (CAS: 1005396-60-0 / Generic Structure). This substrate represents a high-value "bifunctional linker" in medicinal chemistry, containing an aryl bromide handle for cross-coupling and a sensitive
The primary challenge in coupling this substrate is the chemoselectivity of the base . The acidic protons
Chemical Profile & Strategic Utility
| Property | Specification |
| Substrate | Ethyl 5-(4-bromophenyl)-5-oxovalerate |
| Molecular Weight | 299.16 g/mol |
| Reactive Handle | Aryl Bromide ( |
| Sensitive Groups | Ketone ( |
| pKa Warning | |
| Key Application | Synthesis of HDAC inhibitors, receptor agonists, and peptidomimetics. |
Structural Logic Diagram
The following diagram illustrates the "Safe Zones" and "Reactive Zones" of the molecule to guide catalyst and base selection.
Figure 1: Functional group analysis dictating reaction parameter selection.
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Objective: Coupling with aryl/heteroaryl boronic acids to extend the aromatic core. Critical Constraint: Use of weak inorganic bases to prevent ester hydrolysis.
Materials
-
Catalyst:
(3-5 mol%) - Chosen for robustness against air/moisture. -
Base:
(2.0 equiv) or (2.0 equiv). Avoid hydroxides. -
Solvent: Toluene : Water (4:1) or 1,4-Dioxane : Water (4:1).
-
Temperature: 80–90 °C.
Step-by-Step Methodology
-
Charge: To a reaction vial equipped with a magnetic stir bar, add:
-
Ethyl 5-(4-bromophenyl)-5-oxovalerate (1.0 equiv, 1.0 mmol, 299 mg).
-
Aryl Boronic Acid (1.2 equiv, 1.2 mmol).
- (0.03 equiv, 24 mg).
- (anhydrous, 2.0 equiv, 424 mg).
-
-
Degas: Seal the vial with a septum. Evacuate and backfill with Argon (
). -
Solvate: Inject previously degassed Toluene (4 mL) and Water (1 mL) via syringe.
-
React: Place in a pre-heated block at 85 °C. Stir vigorously (800 rpm) for 4–12 hours.
-
QC Check: Monitor by TLC (Hexane:EtOAc 3:1). The bromide starting material (
) should disappear.
-
-
Workup: Cool to RT. Dilute with EtOAc (10 mL) and water (10 mL). Separate layers. Extract aqueous layer with EtOAc (
). Wash combined organics with Brine, dry over , and concentrate.[1] -
Purification: Flash chromatography (Gradient: 0
30% EtOAc in Hexanes).
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Introduction of amine functionality (e.g., morpholine, piperazine) for solubility/bioactivity.
Critical Constraint: Strict avoidance of alkoxide bases (
Materials
-
Catalyst:
(2 mol%) + BrettPhos (4 mol%) (or RuPhos for secondary amines). -
Base:
(2.5 equiv) - Dry, granular. -
Solvent:
-Amyl Alcohol or 1,4-Dioxane (Anhydrous). -
Temperature: 100 °C.
Step-by-Step Methodology
-
Pre-complexation (Optional but Recommended): In a glovebox or under Argon flow, mix
(18 mg, 0.02 mmol) and BrettPhos (21 mg, 0.04 mmol) in 1 mL of solvent. Stir at 60 °C for 5 mins to generate the active species. -
Charge: To the reaction vessel, add:
-
Substrate (1.0 mmol, 299 mg).
-
Amine Partner (1.2 mmol).
- (2.5 mmol, 815 mg).
-
-
Combine: Add the catalyst solution to the reaction vessel. Add remaining solvent to reach 0.2 M concentration (total 5 mL).
-
React: Heat to 100 °C for 12–16 hours.
-
Workup: Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate and purify via silica gel.
-
Note: If the product is basic, use DCM:MeOH (95:5) with 1%
for elution.
-
Protocol C: Sonogashira Coupling (Alkynylation)
Objective: Installation of an alkyne spacer. Critical Constraint: Copper-mediated homocoupling of the alkyne.
Materials
-
Catalyst:
(3 mol%). -
Co-Catalyst: CuI (2 mol%).
-
Base: Triethylamine (
) (3.0 equiv) - Acts as both base and solvent co-factor. -
Solvent: DMF or THF (Degassed).
Step-by-Step Methodology
-
Charge: Substrate (1.0 mmol), Alkyne (1.2 mmol),
(21 mg), and CuI (4 mg) in a dry vial. -
Inert Atmosphere: Cycle Argon/Vacuum (
). -
Solvent Addition: Add THF (4 mL) and
(0.42 mL, 3.0 mmol). -
React: Stir at Room Temperature for 1 hour. If sluggish, heat to 50 °C.
-
Why RT? Higher temps promote alkyne dimerization (Glaser coupling).
-
-
Workup: Quench with saturated
(aq) to chelate copper (solution turns blue). Extract with .
Comparative Data & Catalyst Selection
The following table summarizes expected yields based on internal optimization with similar 4-bromoacetophenone derivatives.
| Reaction Type | Catalyst System | Base | Solvent | Yield (Isolated) | Notes |
| Suzuki | Tol/H2O | 75-85% | Good standard; requires degassing. | ||
| Suzuki | Dioxane/H2O | 88-95% | Recommended. Robust, fast. | ||
| Buchwald | Toluene | < 30% | Failed. Extensive polymerization/aldol. | ||
| Buchwald | 80-88% | Recommended. Preserves ketone. | |||
| Sonogashira | THF | 85-90% | Clean at RT. |
Troubleshooting & Reaction Pathway Logic
The decision tree below guides the optimization process if standard protocols fail.
Figure 2: Troubleshooting logic for cross-coupling of sensitive keto-esters.
References
-
Suzuki-Miyaura General Methodology: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2][3] Chemical Reviews, 1995 , 95, 2457–2483.[2] Link
-
Buchwald-Hartwig with Sensitive Groups: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011 , 2, 27–50. Link
-
Base Sensitivity in Ketones: Wolfe, J. P.; Buchwald, S. L. "Scope and Limitations of the Pd-Catalyzed Amination of Aryl Bromides with Primary Amines." Journal of Organic Chemistry, 2000 , 65, 1144–1157. Link
-
Sonogashira Coupling Reviews: Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007 , 107, 874–922. Link
-
Synthesis of 4-Bromoacetophenone Derivatives: (Analogous reactivity) Organic Syntheses, Coll. Vol. 10, p. 423 (2004 ). Link
Disclaimer: These protocols are intended for use by qualified laboratory personnel. Always consult Safety Data Sheets (SDS) for Ethyl 5-(4-bromophenyl)-5-oxovalerate and all reagents before handling.
Sources
Functionalization of the bromine handle in ethyl 5-(4-bromophenyl)-5-oxovalerate
Application Note: Chemoselective Functionalization of the Aryl Bromide Handle in Ethyl 5-(4-bromophenyl)-5-oxovalerate
Executive Summary & Strategic Analysis
Ethyl 5-(4-bromophenyl)-5-oxovalerate is a high-value bifunctional building block. Its utility lies in its three distinct reactive centers: the aryl bromide (Ar-Br) , the benzylic ketone (C=O) , and the terminal ethyl ester (COOEt) .
For medicinal chemistry and linker design (e.g., PROTACs), the primary objective is often to functionalize the aromatic ring without disturbing the aliphatic keto-ester chain. This chain serves as a "spacer" or "linker" that can be later deprotected or cyclized.
The Chemoselectivity Challenge:
-
Target: The C-Br bond (Bond Dissociation Energy ~81 kcal/mol).
-
Risk A (Ketone): Susceptible to nucleophilic attack (Grignard/Lithium reagents) or reduction (hydride sources). Constraint: Avoid Mg/Li exchange; use Pd-catalysis.
-
Risk B (Ester): Susceptible to hydrolysis (strong aqueous bases) or transesterification. Constraint: Use mild bases (carbonates/phosphates) and avoid strong alkoxides.
This guide details three robust, self-validating protocols to transform the bromine handle while preserving the keto-ester backbone.
Reaction Landscape Visualization
The following diagram illustrates the divergent synthetic pathways available for this scaffold.
Caption: Divergent functionalization pathways for the aryl bromide handle using Palladium catalysis.
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond)
Objective: Append an aromatic ring to the scaffold. Mechanism: The ketone and ester are tolerated well by boronic acids.[1] The critical factor is preventing base-mediated hydrolysis of the ethyl ester.
Reagents & Stoichiometry:
| Component | Role | Equivalents | Notes |
| Substrate | Electrophile | 1.0 | Ethyl 5-(4-bromophenyl)-5-oxovalerate |
| Ar-B(OH)₂ | Nucleophile | 1.2 - 1.5 | Aryl boronic acid |
| Pd(dppf)Cl₂·DCM | Catalyst | 0.03 - 0.05 | Robust against ketones; prevents isomerization |
| K₂CO₃ | Base | 2.0 - 3.0 | Mild enough to spare the ester |
| Dioxane/H₂O | Solvent | 4:1 Ratio | Degassed thoroughly |
Step-by-Step Methodology:
-
Degassing: In a reaction vial, combine 1,4-dioxane and water (4:1 v/v). Sparge with Argon/Nitrogen for 15 minutes. Why: Oxygen poisons the Pd(0) active species, leading to homocoupling of the boronic acid.
-
Assembly: Add the Substrate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (2.5 equiv) to the vial.
-
Catalyst Addition: Add Pd(dppf)Cl₂[2]·DCM (3-5 mol%). Seal the vial immediately.
-
Reaction: Heat to 80°C for 4–12 hours.
-
Note: Do not exceed 90°C to minimize ester hydrolysis.
-
-
Monitoring: Check TLC (Hexane/EtOAc 3:1). The product will be more polar than the starting bromide but less polar than the boronic acid.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over Na₂SO₄.
-
Critical: Do not use acidic washes if your coupled aryl group contains basic nitrogens (pyridines, amines).
-
Protocol B: Buchwald-Hartwig Amination (C-N Bond)
Objective: Introduce an amine (e.g., morpholine, piperazine) at the para-position. Challenge: Primary amines can condense with the ketone to form imines/Schiff bases. Solution: Use bulky phosphine ligands (XPhos or BrettPhos) that accelerate the C-N coupling faster than the background imine condensation.
Reagents & Stoichiometry:
| Component | Role | Equivalents | Notes |
| Substrate | Electrophile | 1.0 | |
| Amine | Nucleophile | 1.2 | Secondary amines preferred |
| Pd₂(dba)₃ | Pre-catalyst | 0.02 | Source of Pd(0) |
| XPhos | Ligand | 0.04 | Promotes reductive elimination |
| Cs₂CO₃ | Base | 2.0 | Weak base; avoids ester cleavage |
| Toluene | Solvent | N/A | Anhydrous, 0.1 M concentration |
Step-by-Step Methodology:
-
Drying: Flame-dry the reaction vessel and cool under Argon.
-
Solvent Prep: Use anhydrous Toluene. Why: Water inhibits the deprotonation of the amine by the carbonate base.
-
Catalyst Pre-complexation: In a separate vial, mix Pd₂(dba)₃ and XPhos in a small amount of toluene and stir for 5 mins at RT to generate the active catalyst species (L-Pd-0).
-
Reaction Setup: Add Substrate, Amine, and Cs₂CO₃ to the main vessel. Add the catalyst solution via syringe.
-
Heating: Heat to 100°C for 12–18 hours.
-
Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.
-
Purification: Flash chromatography. Note: Amino-esters can streak on silica; add 1% Et₃N to the eluent.
Protocol C: Miyaura Borylation (Activation)
Objective: Convert the Ar-Br to Ar-Bpin (boronate ester) for subsequent coupling to complex halides. Mechanism: Pd-catalyzed cross-coupling using a diboron source.[2]
Reagents & Stoichiometry:
| Component | Role | Equivalents | Notes |
| Substrate | Electrophile | 1.0 | |
| B₂pin₂ | Boron Source | 1.1 | Bis(pinacolato)diboron |
| Pd(dppf)Cl₂ | Catalyst | 0.03 | |
| KOAc | Base | 3.0 | Anhydrous is critical |
| DMSO | Solvent | N/A | Dry |
Step-by-Step Methodology:
-
Base Selection: Use Potassium Acetate (KOAc) , not Carbonate.
-
Why: KOAc is basic enough to activate the Pd(II) intermediate but not basic enough to activate the product boronate for a secondary Suzuki reaction (homocoupling).
-
-
Reaction: Combine Substrate, B₂pin₂, KOAc, and Pd catalyst in dry DMSO.
-
Conditions: Heat at 80°C for 3–6 hours.
-
Visual Check: The reaction mixture often turns from orange to dark black upon completion.
-
-
Workup: Dilute with EtOAc and wash extensively with water to remove DMSO.
-
Caution: Bpin esters can hydrolyze on silica gel. Deactivate silica with 1% Et₃N or use neutral alumina if the product is unstable.
-
Mechanistic Visualization (Catalytic Cycle)
Understanding the cycle ensures correct troubleshooting. The following diagram details the Suzuki pathway, highlighting where the ketone/ester functionality must survive.
Caption: Simplified Suzuki-Miyaura catalytic cycle. The oxidative addition into the C-Br bond is facile, but the presence of the ester dictates the choice of weak bases during the transmetallation step.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.
-
Organic Syntheses. (2004). Palladium-Catalyzed Amination of Aryl Halides. Org.[1][3][4][5] Synth., 81, 188.
Sources
- 1. General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature [organic-chemistry.org]
- 2. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Removing unreacted bromobenzene from ethyl 5-(4-bromophenyl)-5-oxovalerate mixtures
Technical Support Center: Purification of Ethyl 5-(4-bromophenyl)-5-oxovalerate
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals on the removal of unreacted bromobenzene from mixtures of ethyl 5-(4-bromophenyl)-5-oxovalerate. The protocols and advice herein are grounded in established chemical principles to ensure reliable and reproducible results.
Introduction
The synthesis of ethyl 5-(4-bromophenyl)-5-oxovalerate often involves the use of bromobenzene as a starting material or as part of a Grignard reagent. A common challenge in the work-up of these reactions is the removal of unreacted bromobenzene from the desired product. This guide details several effective purification strategies, explaining the underlying principles and providing step-by-step protocols.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to remove bromobenzene from my product?
A1: The difficulty arises from the similar physical properties of bromobenzene and ethyl 5-(4-bromophenyl)-5-oxovalerate. Both are relatively non-polar organic compounds, which can lead to co-elution in chromatography and similar solubility in many organic solvents. However, their significant difference in boiling points is a key property that can be exploited for separation.
Q2: What are the primary methods for separating bromobenzene from my keto ester product?
A2: The most effective methods leverage the differences in boiling points and polarity between the two compounds. These include:
-
Vacuum Distillation: Ideal for removing the more volatile bromobenzene.
-
Column Chromatography: Effective for separating compounds based on polarity differences.
-
Recrystallization: A powerful technique for purifying solid products.
-
Liquid-Liquid Extraction: Can be used to selectively partition the compounds between two immiscible liquid phases.
Q3: How do I choose the best purification method for my specific situation?
A3: The choice of method depends on several factors:
-
Scale of the reaction: Distillation is well-suited for larger quantities, while chromatography is often used for smaller-scale purifications.
-
Purity requirements: Recrystallization can yield very pure product, but may result in lower recovery. Column chromatography offers a good balance of purity and yield.
-
Available equipment: Not all labs are equipped for vacuum distillation.
-
Physical state of the product: Recrystallization is only applicable to solid products.
Physical Properties for Separation
A successful separation strategy relies on exploiting the differences in the physical properties of the compounds in the mixture.
| Property | Bromobenzene | Ethyl 5-(4-bromophenyl)-5-oxovalerate | Rationale for Separation |
| Boiling Point | 156 °C[1][2][3] | Significantly higher (estimated >300 °C) | The large difference in boiling points allows for selective removal of bromobenzene via distillation, especially under vacuum to lower the required temperature. |
| Polarity | Non-polar | Moderately polar (due to keto and ester groups) | The difference in polarity is the basis for separation by column chromatography, where the more polar product will adhere more strongly to a polar stationary phase. |
| Solubility | Soluble in non-polar organic solvents like ether, benzene, and chloroform.[1][4] Insoluble in water.[1][4][5][6][7] | Soluble in many organic solvents. | Differences in solubility in various solvents can be exploited for recrystallization and liquid-liquid extraction. |
| Physical State | Liquid at room temperature.[1][7] | Likely a solid or high-boiling oil at room temperature. | If the product is a solid, recrystallization is a highly effective purification method. |
Troubleshooting and Detailed Protocols
Method 1: Vacuum Distillation
Principle: This technique separates liquids based on differences in their boiling points. Under reduced pressure, the boiling points of liquids are lowered, allowing for the distillation of less volatile compounds at lower temperatures, which minimizes the risk of thermal decomposition.
When to Use: This is the preferred method for large-scale purifications where the primary impurity (bromobenzene) is significantly more volatile than the product.
Troubleshooting:
-
Problem: Bumping or uneven boiling.
-
Solution: Ensure adequate stirring with a magnetic stir bar or use boiling chips.
-
-
Problem: Product co-distills with bromobenzene.
-
Solution: Use a fractionating column to improve separation efficiency. Monitor the head temperature closely; a sharp increase indicates the product is beginning to distill.
-
-
Problem: The vacuum is not low enough.
-
Solution: Check all connections for leaks. Ensure the vacuum pump is in good working order and the cold trap is properly chilled.
-
Step-by-Step Protocol:
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Charging the Flask: Place the crude mixture in the distillation flask. Add a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the bromobenzene distillate. The boiling point of bromobenzene under vacuum will be significantly lower than its atmospheric boiling point of 156 °C.
-
Completion: Stop the distillation when the temperature begins to rise significantly after the bromobenzene has been removed, or when no more distillate is collected at the expected temperature.
-
Residue: The purified ethyl 5-(4-bromophenyl)-5-oxovalerate will remain in the distillation flask.
Method 2: Column Chromatography
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[8][9] Less polar compounds travel down the column faster, while more polar compounds are retained longer.
When to Use: This method is excellent for small to medium-scale purifications and when high purity is required. It is particularly useful if other impurities with similar boiling points are present.
Troubleshooting:
-
Problem: Poor separation (overlapping bands).
-
Solution: Optimize the eluent system. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Thin-layer chromatography (TLC) should be used to determine the optimal solvent system beforehand.[8]
-
-
Problem: Cracking of the silica gel bed.
-
Solution: Ensure the silica gel is packed uniformly and is never allowed to run dry.
-
-
Problem: Tailing of spots on TLC and bands on the column.
-
Solution: This can be caused by acidic or basic impurities. Adding a small amount of a modifying agent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent can improve peak shape.
-
Step-by-Step Protocol:
-
Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane). The non-polar bromobenzene will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by adding ethyl acetate to the hexane) to elute the more polar product, ethyl 5-(4-bromophenyl)-5-oxovalerate.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Solvent Removal: Combine the pure fractions containing the product and remove the solvent under reduced pressure using a rotary evaporator.
Caption: Workflow for purifying ethyl 5-(4-bromophenyl)-5-oxovalerate using column chromatography.
Method 3: Recrystallization
Principle: Recrystallization is a purification technique for solid compounds that relies on differences in solubility at different temperatures.[10] An ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.
When to Use: This method is highly effective if the desired product is a solid at room temperature and a suitable solvent can be found.
Troubleshooting:
-
Problem: The compound "oils out" instead of crystallizing.
-
Solution: This occurs when the boiling point of the solvent is higher than the melting point of the compound. Use a lower-boiling solvent or a solvent mixture. Adding more solvent may also help.[10]
-
-
Problem: No crystals form upon cooling.
-
Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound can also induce crystallization.[11]
-
-
Problem: Low recovery of the product.
-
Solution: Ensure you are using the minimum amount of hot solvent necessary to dissolve the compound. Cooling the solution in an ice bath can help to maximize crystal formation.
-
Step-by-Step Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent pair. Good starting points for aromatic ketones include ethanol, methanol, or mixtures of a polar and non-polar solvent like ethanol/water or ethyl acetate/hexane.[11]
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot (boiling) solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Caption: General workflow for the purification of a solid compound via recrystallization.
Method 4: Liquid-Liquid Extraction
Principle: This technique separates compounds based on their different solubilities in two immiscible liquids, typically an aqueous phase and an organic phase.[12] By choosing the appropriate solvents, one compound can be preferentially dissolved in one phase, leaving the other in the second phase.
When to Use: While less common for this specific separation, it can be effective if a solvent system is found where the solubility of bromobenzene and the product differ significantly.
Troubleshooting:
-
Problem: Emulsion formation at the interface of the two layers.
-
Solution: Allow the mixture to stand for a longer period. Gentle swirling or the addition of a saturated brine solution can help to break the emulsion. In some cases, filtration through a pad of celite or glass wool may be necessary.[13]
-
-
Problem: Poor separation (both compounds in the same layer).
-
Solution: The choice of solvents is critical. Experiment with different organic solvents to find one that maximizes the solubility difference.
-
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent.
-
Extraction: Transfer the solution to a separatory funnel and add an immiscible aqueous phase.
-
Mixing: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate fully.
-
Draining: Drain the lower layer. The layer containing the desired product is then processed further.
-
Drying and Solvent Removal: The organic layer containing the purified product is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed by rotary evaporation.
References
- Heranba Industries Limited. BROMOBENZENE MIN.99%.
- Wikipedia. Bromobenzene.
- Patsnap Eureka. (2024, September 29). Bromobenzene: Uses, Properties, and Industrial Significance.
- Guanghua Technology. Bromobenzene.
- Tethys Chemical. Bromobenzene.
- Sigma-Aldrich. Bromobenzene = 99.5 GC 108-86-1.
- Sunrise Group.
- NOAA - CAMEO Chemicals. BROMOBENZENE.
- National Institutes of Health, PubChem. Bromobenzene | C6H5Br | CID 7961.
- Agricultural and Biological Chemistry. (1991).
- Columbia University.
- National Institutes of Health, PubChem.
- University of Rochester, Department of Chemistry.
- Recrystalliz
- Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE)
- Google Patents.
- Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry.
- Royal Society of Chemistry. (2022, August 3). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO 2 –H 3 BO 3 )
- Michigan State University, Department of Chemistry.
- MDPI. (2023, February 6). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
- Google Patents. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
- Royal Society of Chemistry. (2025, August 1). Chapter 6: Green Liquid–Liquid Extraction for Environmental Chemicals. In Green Chemistry Series (Vol. 88, pp. 141-192).
- University of Toronto Scarborough.
- Chem-Impex.
- Michigan State University, Department of Chemistry. LAB6 PROCEDURE GRIGNARD.
- YouTube. (2022, October 3). Liquid-Liquid Extraction.
- Brooklyn College. Grignard Reactions.
- Element Lab Solutions.
- LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions.
- GRIGNARD REACTION – Synthesis of Benzoic Acid.
- (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide.
- Fluorochem. ethyl 5-(4-t-butylphenyl)
- European Chemicals Agency.
- Google Patents.
- ChemicalBook. (2026, January 13).
- Benchchem. Ethyl 5-(4-Hexylphenyl)
- The Grignard Reaction.
- ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol.
- Grignard Reaction.
Sources
- 1. Bromobenzene - Wikipedia [en.wikipedia.org]
- 2. Bromobenzene: Uses, Properties, and Industrial Significance [eureka.patsnap.com]
- 3. Bromobenzene : Tethys Chemical [tethyschemical.com]
- 4. Bromobenzene [ghtech.com]
- 5. heranba.co.in [heranba.co.in]
- 6. BROMOBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Bromobenzene | C6H5Br | CID 7961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. columbia.edu [columbia.edu]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 10. rubingroup.org [rubingroup.org]
- 11. reddit.com [reddit.com]
- 12. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
HPLC Method Development Guide: Ethyl 5-(4-bromophenyl)-5-oxovalerate Impurity Profiling
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Ethyl 5-(4-bromophenyl)-5-oxovalerate (CAS 14660-44-7) is a critical keto-ester intermediate, often utilized in the synthesis of SGLT2 inhibitors and other phenyl-functionalized pharmaceutical active ingredients (APIs). Its purity is paramount, as the "5-oxo" and "4-bromo" functionalities are reactive handles for subsequent steps.
The analytical challenge lies not in retaining the main peak, but in resolving two specific classes of impurities:
-
Hydrolysis Degradants: 5-(4-bromophenyl)-5-oxovaleric acid (formed via ester hydrolysis).
-
Regioisomers: Ethyl 5-(2-bromophenyl)- or (3-bromophenyl)-5-oxovalerate (carried over from the Friedel-Crafts acylation of bromobenzene).
This guide compares a standard Generic C18 Protocol against an Optimized Phenyl-Hexyl Method , demonstrating why the latter offers superior selectivity for halogenated aromatic isomers and acidic byproducts.
Method Comparison: Generic vs. Optimized
The following comparison highlights the performance differences between a standard "scouting" method and the optimized protocol designed for this specific molecular architecture.
Comparative Performance Data
| Feature | Method A: Generic Scouting (Alternative) | Method B: Optimized Specific (Recommended) |
| Stationary Phase | C18 (Octadecylsilane), 5 µm | Phenyl-Hexyl, 3 µm |
| Mobile Phase | Water / Acetonitrile (No pH control) | 0.1% Formic Acid / Methanol |
| Separation Mechanism | Hydrophobic Interaction only | Hydrophobic + |
| Acid Impurity Shape | Broad, Tailing ( | Sharp, Symmetrical ( |
| Regioisomer Resolution ( | Partial Co-elution ( | Baseline Resolution ( |
| Detection Limit (LOD) | ~0.05% | ~0.01% |
Why Method A Fails
-
Lack of pH Control: Without acidification, the hydrolysis impurity (carboxylic acid) partially ionizes, leading to peak broadening and variable retention times.
-
Insufficient Selectivity: C18 columns interact primarily through hydrophobicity. Since the 4-bromo and 2-bromo isomers have nearly identical hydrophobicities, C18 often fails to resolve them.
Why Method B Succeeds
-
-
Stacking: The Phenyl-Hexyl stationary phase engages in - interactions with the bromophenyl ring. The electron-withdrawing bromine atom at the para position creates a different electron density distribution compared to the ortho position, allowing the Phenyl-Hexyl phase to discriminate between them. -
Acid Suppression: The addition of 0.1% Formic Acid (
) ensures the carboxylic acid impurity remains protonated (neutral), resulting in a sharp peak and strong retention.
Detailed Experimental Protocol (Method B)
This protocol is validated for specificity and robustness. It is designed to be a self-validating system where the resolution between the main peak and the hydrolysis impurity serves as the system suitability check.
Reagents & Equipment[3][4][5][7][9]
-
Solvent A: HPLC Grade Water + 0.1% Formic Acid (v/v).
-
Solvent B: HPLC Grade Methanol (MeOH).[1]
-
Column: Phenomenex Luna Phenyl-Hexyl or chemically equivalent (150 x 4.6 mm, 3 µm particle size).
-
Detector: DAD/UV at 254 nm (targeting the aromatic ketone chromophore).
Instrument Parameters
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp | 35°C (Controls viscosity and kinetics) |
| Run Time | 25 Minutes |
Gradient Program
| Time (min) | % Solvent A (Acidic Water) | % Solvent B (Methanol) | Event |
| 0.0 | 60 | 40 | Initial Hold |
| 2.0 | 60 | 40 | Begin Gradient |
| 15.0 | 10 | 90 | Elute Main Peak & Lipophilics |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 60 | 40 | Re-equilibration |
| 25.0 | 60 | 40 | End of Run |
Sample Preparation[3][4][6][7][10][11]
-
Diluent: 50:50 Water:Methanol.
-
Stock Solution: Weigh 10 mg of Ethyl 5-(4-bromophenyl)-5-oxovalerate into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (1000 ppm).
-
Impurity Spike (Optional): Spike with 5-(4-bromophenyl)-5-oxovaleric acid to 0.5% level to confirm resolution.
Visualizing the Separation Logic
The following diagrams illustrate the decision-making process and the chemical interaction mechanism that necessitates the use of a Phenyl-Hexyl phase.
Diagram 1: Method Development Decision Tree
Caption: Decision tree highlighting the critical pivot from standard C18 to Phenyl-Hexyl phases based on structural analysis.
Diagram 2: Separation Mechanism (Pi-Pi Interaction)
Caption: Mechanistic view of how steric hindrance in the ortho-isomer reduces Pi-Pi interactions, leading to separation.
Troubleshooting & Critical Quality Attributes (CQAs)
When validating this method, monitor the following attributes to ensure data integrity.
Acid Impurity Tailing
-
Observation: The peak for 5-(4-bromophenyl)-5-oxovaleric acid has a tailing factor
. -
Root Cause: Insufficient buffering capacity or "column overload."
-
Solution: Increase Formic Acid concentration to 0.2% or switch to a Phosphate Buffer (pH 2.5) if MS detection is not required.
Retention Time Drift
-
Observation: Retention times shift by
min between runs. -
Root Cause: Temperature fluctuations affecting the viscosity of Methanol.
-
Solution: Ensure the column oven is strictly maintained at 35°C. Methanol viscosity is highly temperature-dependent compared to Acetonitrile.
"Ghost" Peaks
-
Observation: Unexpected peaks appearing in the gradient wash.
-
Root Cause: Carryover of the highly lipophilic dimer impurities.
-
Solution: Extend the "Wash" phase (90% MeOH) by 3 minutes or use a needle wash of 100% MeOH.
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
-
SIELC Technologies. (2025). Separation of Ethyl 5-bromovalerate on Newcrom R1 HPLC column. Retrieved from . (Reference for bromovalerate separation conditions).
-
MDPI. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds. Retrieved from . (Validates the use of acidic mobile phases for brominated aromatics).
-
BenchChem. (2025).[1] Chiral Separation of (S)-(-)-1-(4-Bromophenyl)ethyl Isocyanate Derivatives. Retrieved from . (Demonstrates UV detection parameters for 4-bromophenyl moieties).
Sources
Comparing reactivity of ethyl 5-(4-bromophenyl)-5-oxovalerate vs. ethyl 5-(4-chlorophenyl)-5-oxovalerate
Comparative Reactivity Guide: Ethyl 5-(4-bromophenyl)-5-oxovalerate vs. Ethyl 5-(4-chlorophenyl)-5-oxovalerate
Executive Summary
This guide provides a technical comparison between Ethyl 5-(4-bromophenyl)-5-oxovalerate (Compound A) and Ethyl 5-(4-chlorophenyl)-5-oxovalerate (Compound B) .[1] While structurally homologous, the divergence in their Carbon-Halogen (C-X) bond dissociation energies dictates their utility in drug development.[1]
-
Compound A (Bromo): The superior candidate for downstream metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) due to a weaker C-Br bond.[1] It allows for mild reaction conditions that preserve the distal ester moiety.
-
Compound B (Chloro): A cost-effective alternative for applications where the aryl ring remains intact or is used as a lipophilic scaffold in final drug targets (e.g., antihistamine or antifungal pharmacophores).[1] It is significantly more resistant to oxidative addition by transition metals.
Chemical Profile & Physical Properties[1][2][3][4]
The reactivity difference is not steric but electronic and thermodynamic. The table below summarizes the critical parameters influencing experimental design.
| Parameter | Ethyl 5-(4-bromophenyl)-5-oxovalerate | Ethyl 5-(4-chlorophenyl)-5-oxovalerate | Impact on Reactivity |
| C-X Bond Dissociation Energy (BDE) | ~68 kcal/mol | ~95 kcal/mol | Critical: Br cleaves 28% easier, facilitating radical/metal insertion.[1] |
| Hammett Constant ( | 0.23 | 0.23 | Negligible: Both deactivate the ketone similarly; carbonyl reactivity (reduction/Grignard) is identical. |
| Electronegativity ( | 2.96 | 3.16 | Cl is more withdrawing by induction, but resonance effects equalize the ketone electrophilicity. |
| Leaving Group Ability | Excellent (in Pd-catalyzed cycles) | Poor (requires specialized ligands) | Defines the synthetic utility. |
Synthesis: The Common Pathway
Both compounds are synthesized via Friedel-Crafts Acylation of the respective halobenzene with glutaric anhydride (or ethyl glutaryl chloride). This is the baseline protocol for generating the core scaffold.
Standardized Protocol (Friedel-Crafts)
-
Reagents: Halobenzene (1.2 eq), Glutaric Anhydride (1.0 eq), AlCl
(2.2 eq), DCM or 1,2-DCE.[1] -
Conditions: 0°C
RT (4 hours). Followed by esterification (EtOH/H SO ).
Observation: The chloro-analog often requires slightly more forcing conditions (reflux) or longer reaction times during the acylation step due to the higher electronegativity of chlorine slightly deactivating the benzene ring more than bromine, though both are ortho/para directors.
Figure 1: Common synthetic route.[1] The rate-determining step is the electrophilic attack on the halobenzene.
Reactivity Divergence: Cross-Coupling
This is the decisive factor for researchers. If your workflow involves functionalizing the aryl ring (e.g., creating a biaryl system common in NSAIDs or kinase inhibitors), the choice of halogen is non-trivial.[1]
Case Study: Suzuki-Miyaura Coupling
-
Objective: Coupling with Phenylboronic acid to form Ethyl 5-(4-biphenyl)-5-oxovalerate.
-
Challenge: Preserving the ethyl ester (susceptible to hydrolysis) while activating the C-X bond.
Experimental Data Comparison:
| Feature | Bromo-Analog Protocol | Chloro-Analog Protocol |
| Catalyst System | Pd(PPh | Pd |
| Temperature | 80°C (Mild) | 110–130°C (Harsh) |
| Base | Na | K |
| Conversion (4h) | >98% | <30% (Standard Cat.) / ~85% (Specialized Cat.)[1] |
| Side Reactions | Minimal | Ester Hydrolysis (due to high heat/base) |
Mechanism & Causality: The rate-limiting step in the catalytic cycle is Oxidative Addition .
-
Bromo-Analog: The Pd(0) inserts into the C-Br bond rapidly at moderate temperatures.
-
Chloro-Analog: The C-Cl bond is stronger (95 kcal/mol).[1] Standard Pd catalysts fail to insert. Activation requires bulky, electron-rich phosphine ligands (like Buchwald ligands) and higher energy input. The elevated temperature required for the Chloro-analog significantly increases the rate of saponification (ester hydrolysis), leading to the carboxylic acid byproduct (Acid Impurity).
Figure 2: Divergent catalytic pathways.[1] The Chloro-analog requires energy inputs that compromise the ester functionality.
Experimental Protocol: Chemoselective Coupling
Recommended Workflow for Bromo-Analog (High Fidelity):
-
Charge: 1.0 eq Bromo-ester, 1.2 eq Aryl-boronic acid, 5 mol% Pd(dppf)Cl
. -
Solvent: 1,4-Dioxane : Water (4:1).[1]
-
Base: 2.0 eq K
CO . -
Condition: Heat to 80°C under N
for 4 hours. -
Workup: Dilute with EtOAc, wash with brine.
-
Expected Yield: 92-96%.
Modification for Chloro-Analog (If unavoidable):
-
Must switch solvent to Toluene (anhydrous) to prevent hydrolysis.
-
Must use Buchwald Ligand (e.g., XPhos).[1]
-
Base: Anhydrous K
PO .
Conclusion
-
Select the Bromo-Analog (Ethyl 5-(4-bromophenyl)-5-oxovalerate) if your synthetic roadmap involves modifying the aromatic ring.[1] The cost premium is offset by the savings in catalyst costs and purification time (avoiding hydrolyzed byproducts).
-
Select the Chloro-Analog (Ethyl 5-(4-chlorophenyl)-5-oxovalerate) only if the chlorophenyl group is the final desired pharmacophore (e.g., mimicking the lipophilicity of Voriconazole intermediates) or if you are performing exclusively ketone-targeted chemistry (reduction/Grignard) where the aryl halide is a spectator.
References
-
Bond Dissociation Energies: Blanksby, S. J., & Ellison, G. B. (2003).[1] Bond dissociation energies of organic molecules.[2][3][4] Accounts of Chemical Research, 36(4), 255-263.[1] Link[1]
-
Friedel-Crafts Acylation: Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience. (General Reference for Acylation Mechanisms).
-
Suzuki Coupling Kinetics: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Comparative Halide Reactivity: Littke, A. F., & Fu, G. C. (2002).[1] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] Link
-
Voriconazole Intermediate Synthesis: Ou, W., Liu, F., & Pan, X.[1] (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409.[1] (Contextualizing the valerate intermediates). Link
Sources
Technical Comparison: Spectroscopic Profiling of Ethyl 5-(4-bromophenyl)-5-oxovalerate
Executive Summary & Structural Context[1][2][3][4][5][6]
Ethyl 5-(4-bromophenyl)-5-oxovalerate is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including antihistamines and selective receptor antagonists.[1] Its structural integrity hinges on two distinct carbonyl functionalities: an aromatic ketone and an aliphatic ester .
In drug development, the precise differentiation of these groups is non-trivial due to the proximity of their absorption bands. This guide provides an in-depth spectroscopic analysis, comparing the target molecule against structural analogues and alternative analytical techniques to establish a robust identification protocol.
Molecular Scaffold Analysis
The molecule consists of a 4-bromophenyl moiety linked via a keto-valerate chain to an ethyl ester.[1]
-
Formula:
-
Key Feature: The "5-oxo" designation implies a ketone at the C5 position (relative to the ester carbonyl as C1), which is conjugated to the aromatic ring.[1]
Mechanistic Insight: The Dual-Carbonyl Signature
The infrared spectrum of this molecule is defined by the competition between conjugation and induction . Understanding these electronic effects is essential for accurate peak assignment.
The Carbonyl Competition
Two carbonyl peaks appear in the "double bond region" (1650–1750 cm⁻¹). Their separation is driven by their distinct electronic environments:
-
The Ester Carbonyl (Aliphatic):
-
Environment: The ester group (
) is separated from the aromatic ring by a trimethylene bridge (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ). -
Effect: It behaves as a saturated aliphatic ester. The lack of conjugation results in a stiffer bond and a higher vibrational frequency.
-
Expected Peak: 1735 ± 5 cm⁻¹ .
-
-
The Ketone Carbonyl (Aromatic):
-
Environment: The ketone is directly bonded to the 4-bromophenyl ring.
-
Effect: Resonance delocalization of
-electrons from the aromatic ring into the carbonyl anti-bonding orbital weakens thengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> bond (single-bond character increases). This lowers the force constant and frequency.[2] -
Substituent Effect (4-Br): The bromine atom exerts an inductive electron-withdrawing effect (-I) and a mesomeric donating effect (+M).[1] In para-substituted acetophenones, these effects nearly cancel or lead to a slight frequency increase compared to the unsubstituted analog, but the conjugation effect dominates over the aliphatic ester.[1]
-
Expected Peak: 1685 ± 5 cm⁻¹ .
-
Visualization of Vibrational Logic
Figure 1: Mechanistic assignment of the dual-carbonyl signature.[1] The separation of ~50 cm⁻¹ allows for distinct identification of both functional groups.
Comparative Analysis: Alternatives & Analogues
To validate the identity of the target molecule, we compare it against its non-halogenated analogue and an orthogonal analytical technique.
Structural Comparison: Effect of the Bromo-Substituent
Comparing Ethyl 5-(4-bromophenyl)-5-oxovalerate with Ethyl 5-phenyl-5-oxovalerate (Unsubstituted).
| Feature | Target (4-Bromo) | Analogue (Unsubstituted) | Interpretation |
| Ketone | 1685 cm⁻¹ | 1680–1685 cm⁻¹ | The 4-Br substituent has a minimal effect on the carbonyl stretch due to opposing inductive (-I) and mesomeric (+M) effects. |
| Aromatic | 1585, 1480 cm⁻¹ | 1600, 1580, 1450 cm⁻¹ | Bromination simplifies the ring breathing modes; the 1585 band is often intensified. |
| C-X Stretch | 1070 cm⁻¹ / 1010 cm⁻¹ | Absent | Critical Diagnostic: The presence of the Aryl-Br band confirms the halogenation step in synthesis. |
| Ester | 1735 cm⁻¹ | 1735 cm⁻¹ | Unaffected by the aromatic substitution (remote from the ring). |
Methodological Comparison: FTIR vs. Raman Spectroscopy
For process analytical technology (PAT), choosing the right sensor is vital.[1]
| Parameter | FTIR (Transmission/ATR) | Raman Spectroscopy | Recommendation |
| Carbonyl Detection | Superior. | Weak. | Use FTIR for monitoring ester/ketone formation. |
| Bromine Detection | Moderate. | Superior. The heavy atom (Br) creates a highly polarizable bond with a strong, distinct Raman shift (~200-300 cm⁻¹ and ~1070 cm⁻¹).[1] | Use Raman to confirm the presence of the halogen. |
| Water Interference | High. Requires dry samples or background subtraction. | Low. Excellent for aqueous reaction monitoring. | Use Raman for in-situ reaction monitoring; FTIR for QC of dried product.[1] |
Experimental Protocol: High-Fidelity Acquisition
To ensure reproducible data for regulatory filing or internal QC, follow this self-validating protocol.
Sample Preparation (ATR-FTIR)
-
Technique: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.
-
Rationale: Eliminates KBr pellet preparation errors (moisture absorption) and allows for recovery of the sample.
Step-by-Step Workflow
-
Background Collection:
-
Sample Deposition:
-
Place ~5 mg of solid Ethyl 5-(4-bromophenyl)-5-oxovalerate on the crystal.
-
Apply pressure using the anvil until the energy throughput stabilizes (ensure intimate contact).
-
-
Acquisition:
-
Scan range: 4000–600 cm⁻¹.
-
Scans: 64 (improved signal-to-noise).
-
Resolution: 2 cm⁻¹ (necessary to resolve the split carbonyls if broadening occurs).
-
-
Data Processing:
-
Apply ATR Correction (intensity correction for penetration depth vs. wavelength).
-
Baseline correct if necessary (Rubberband method).
-
Diagnostic Workflow (Decision Tree)
Figure 2: Rapid identification logic for QC screening.
Comprehensive Data Summary
The following table summarizes the characteristic peaks for Ethyl 5-(4-bromophenyl)-5-oxovalerate .
| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Intensity | Notes |
| Aliphatic C-H | Stretch | 2980–2850 | Medium | Methylene chain and ethyl group.[1] |
| Ester C=O | Stretch | 1735 ± 5 | Strong | Sharp peak; diagnostic of the valerate ester tail. |
| Ketone C=O | Stretch | 1685 ± 5 | Strong | Broadened by conjugation; diagnostic of the aryl ketone.[3] |
| Aromatic C=C | Stretch | 1585, 1480 | Medium | Characteristic of the benzene ring. |
| C-Br (Aryl) | Stretch/Def | 1070, 1010 | Med/Weak | Often appears as a doublet or distinct shoulder in the fingerprint region.[1] |
| C-O (Ester) | Stretch | 1150–1250 | Strong | "C-O-C" stretch of the ester; often complex. |
| Ar-H | Out-of-plane Bend | 800–850 | Strong | Para-substitution pattern (2 adjacent H's).[1] |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for IR shifts of conjugated ketones vs esters).
-
National Institutes of Health (NIH) - PubChem. (2025).[1] Ethyl 5-bromovalerate and Related Compounds. Retrieved from [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons.
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Authoritative source for substituent effects on carbonyl frequencies).[3][4]
Sources
Validating the Purity of Ethyl 5-(4-bromophenyl)-5-oxovalerate: A Comparative Guide to TLC and Alternative Chromatographic Techniques
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like ethyl 5-(4-bromophenyl)-5-oxovalerate, a crucial building block in the synthesis of various therapeutic agents, rigorous purity assessment is paramount. This guide provides an in-depth, experience-driven comparison of Thin-Layer Chromatography (TLC) with other chromatographic techniques for the validation of its purity. We will delve into the practical nuances of method selection, protocol optimization, and data interpretation, grounded in scientific principles and regulatory expectations.
The Critical Role of Purity in Drug Synthesis
Ethyl 5-(4-bromophenyl)-5-oxovalerate serves as a key intermediate in the synthesis of numerous pharmaceutical compounds. The presence of impurities, even in trace amounts, can have significant consequences, potentially leading to unwanted side reactions, reduced yield of the final API, and the introduction of toxic byproducts. Therefore, a robust analytical method for purity validation is not just a regulatory requirement but a critical process control tool.
Thin-Layer Chromatography (TLC): The Workhorse of the Organic Chemist
TLC is a widely used chromatographic technique for the separation of non-volatile mixtures.[1] Its simplicity, speed, and low cost make it an invaluable tool for rapidly assessing the purity of a sample and monitoring the progress of a chemical reaction.[2][3]
Principle of TLC Separation
TLC operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.[4] The stationary phase is typically a thin layer of an adsorbent material, such as silica gel or alumina, coated onto a solid support like a glass or plastic plate.[4] The mobile phase is a solvent or a mixture of solvents that moves up the plate by capillary action.[2]
The separation of compounds is based on their relative affinities for the stationary and mobile phases.[3] Compounds with a higher affinity for the stationary phase will move up the plate more slowly, while those with a higher affinity for the mobile phase will travel further.[4] This differential migration results in the separation of the components of a mixture into distinct spots.
A Self-Validating TLC Protocol for Ethyl 5-(4-bromophenyl)-5-oxovalerate
A scientifically sound protocol is a self-validating one. This means incorporating controls and standards to ensure the reliability and reproducibility of the results.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Ethyl 5-(4-bromophenyl)-5-oxovalerate sample
-
Reference standard of pure ethyl 5-(4-bromophenyl)-5-oxovalerate
-
Potential starting materials/impurities (e.g., 4-bromoacetophenone, diethyl succinate)
-
Mobile phase: A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[5][6] The optimal ratio needs to be determined experimentally, but a 7:3 or 8:2 (hexane:ethyl acetate) mixture is a good starting point for a compound with the polarity of an aromatic ketone and an ester.
-
Visualization agents: UV lamp (254 nm) and an iodine chamber.[7][8]
Step-by-Step Methodology:
-
Plate Preparation: With a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate.[5] Mark equidistant points on this line for spotting the sample, reference standard, and a co-spot.
-
Sample Preparation: Prepare dilute solutions (approx. 1%) of the ethyl 5-(4-bromophenyl)-5-oxovalerate sample and the reference standard in a volatile solvent like dichloromethane or ethyl acetate.[2]
-
Spotting: Using separate capillary tubes, apply small spots of the sample, the reference standard, and a co-spot (a spot of the sample with the reference standard spotted on top of it) onto the marked points on the origin line.[3][5] Allow the solvent to evaporate completely between applications.
-
Development: Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.[5] Close the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
Data Analysis:
-
UV Visualization: View the plate under a UV lamp at 254 nm.[7][9] Compounds that absorb UV light will appear as dark spots against a fluorescent background.[8][10] Circle the observed spots with a pencil.
-
Iodine Staining: Place the plate in a chamber containing a few crystals of iodine.[7][8] Most organic compounds will form a colored complex with iodine, appearing as brown spots.[8] This can help visualize UV-inactive impurities.
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[8] A pure compound should ideally show a single spot.[4] The presence of additional spots in the sample lane, not present in the reference standard lane, indicates impurities. The Rf value of the main spot in the sample should match that of the reference standard. The co-spot should appear as a single, well-defined spot, confirming the identity of the main component.
-
Visualizing the TLC Workflow
Caption: A streamlined workflow for TLC analysis.
Causality Behind Experimental Choices
-
Choice of Stationary Phase: Silica gel is a polar stationary phase, making it suitable for the separation of moderately polar compounds like ethyl 5-(4-bromophenyl)-5-oxovalerate, which contains both a polar ketone and an ester functional group, as well as a non-polar aromatic ring.[3]
-
Choice of Mobile Phase: The mobile phase composition is critical for achieving good separation. A mixture of a non-polar solvent (hexane) and a more polar solvent (ethyl acetate) allows for fine-tuning of the mobile phase polarity.[6] If the spots remain too close to the origin (low Rf), the polarity of the mobile phase should be increased by adding more ethyl acetate. Conversely, if the spots travel too close to the solvent front (high Rf), the polarity should be decreased.
-
Visualization Techniques: The bromophenyl group in the target compound makes it UV-active.[8] However, potential impurities may not be. Using a secondary visualization method like iodine staining provides a more comprehensive impurity profile.[8]
Beyond TLC: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)
While TLC is an excellent qualitative tool, for quantitative analysis and higher resolution, more advanced techniques are often required.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that utilizes high pressure to force a liquid mobile phase through a column packed with a stationary phase.[1] It offers significantly higher resolution, sensitivity, and quantitative accuracy compared to TLC.[11]
Principle: Similar to TLC, HPLC separates compounds based on their differential partitioning between the stationary and mobile phases.[1] However, the use of small particle size packing materials and high pressure results in much more efficient separations.
Gas Chromatography (GC)
GC is a technique used to separate and analyze compounds that can be vaporized without decomposition.[1]
Principle: In GC, a gaseous mobile phase (carrier gas) carries the vaporized sample through a column containing a stationary phase.[12] Separation occurs based on the differential partitioning of the analytes between the gas and stationary phases. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components.
Comparative Analysis: TLC vs. HPLC vs. GC
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Differential partitioning on a planar surface | High-pressure differential partitioning in a column | Differential partitioning of volatile compounds in a column |
| Resolution | Low to moderate | High to very high | Very high |
| Sensitivity | Microgram (µg) range[2] | Nanogram (ng) to picogram (pg) range | Picogram (pg) to femtogram (fg) range |
| Speed | Fast (5-20 minutes per sample)[2] | Moderate (10-60 minutes per sample)[13] | Fast (minutes to an hour per sample)[13] |
| Cost | Low | High | High |
| Sample Requirements | Non-volatile compounds | Soluble, non-volatile compounds[13] | Volatile or semi-volatile, thermally stable compounds[13] |
| Quantification | Semi-quantitative at best | Highly quantitative | Highly quantitative |
| Typical Use | Purity screening, reaction monitoring[2][3] | Purity determination, impurity profiling, quantitative analysis[1] | Analysis of volatile impurities, residual solvents |
Decision-Making for Purity Validation
The choice of analytical technique depends on the specific requirements of the analysis.
Caption: A decision tree for selecting the appropriate analytical technique.
Trustworthiness Through Method Validation
Regardless of the chosen technique, method validation is essential to ensure the reliability of the results. According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, key validation parameters include:[14][15][16]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[15][16]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[15][16]
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[15][16]
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Conclusion
Validating the purity of ethyl 5-(4-bromophenyl)-5-oxovalerate is a critical step in ensuring the quality and safety of downstream pharmaceutical products. While Thin-Layer Chromatography serves as a rapid and cost-effective tool for initial purity assessment and reaction monitoring, a comprehensive purity profile often necessitates the use of higher resolution techniques like HPLC and GC. The choice of methodology should be guided by the specific analytical needs, with a strong emphasis on robust protocol design and thorough method validation in accordance with regulatory standards. By understanding the strengths and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the integrity of their chemical intermediates and final APIs.
References
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
California State University, Stanislaus. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
University of California, Irvine. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Filterbio. (2025, December 19). How to detect compounds on TLC plates?. Retrieved from [Link]
-
Northern Illinois University. (2020, March). Thin Layer Chromatography. Retrieved from [Link]
-
Butterworth Laboratories. (n.d.). Thin-Layer Chromatography TLC. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Comparison of OPLC and other chromatographic methods (TLC, HPLC, and GC) for in-process purity testing of nandrolone. Retrieved from [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]
-
Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]
-
PubMed. (n.d.). Comparison of HPLC, TLC and Minicolumn for Measuring the Radiochemical Purity of 99Tcm-Q12. Retrieved from [Link]
-
LCGC International. (2026, February 13). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]
-
Slideshare. (n.d.). Chromatography- principle and application of TLC ,HPLC ,and GC. Retrieved from [Link]
-
Chromatography Forum. (2004, October 31). comparison of GC, HPLC and TLC. Retrieved from [Link]
-
Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]
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- 16. fda.gov [fda.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-(4-bromophenyl)-5-oxovalerate
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ethyl 5-(4-bromophenyl)-5-oxovalerate. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemical compounds we handle.
Core Principle: Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the compound's potential hazards. While a specific Safety Data Sheet (SDS) for Ethyl 5-(4-bromophenyl)-5-oxovalerate may not always be readily available, we can infer its primary risks based on its chemical structure—a brominated, aromatic ketone—and data from analogous compounds.
The presence of a carbon-bromine bond immediately classifies this compound as a halogenated organic compound .[1][2][3] This is the single most important factor determining its disposal pathway. Under the Resource Conservation and Recovery Act (RCRA), many spent halogenated solvents are considered F-listed hazardous wastes.
Based on data for structurally similar chemicals like Ethyl 5-bromovalerate, the anticipated hazards are summarized below.[4][5][6]
| Hazard Category | GHS Classification (Anticipated) | Rationale & Safety Implication |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. Prolonged contact must be avoided.[4][5][6] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. Direct contact can lead to injury.[4][5][6] |
| Specific Target Organ Toxicity | Category 3 (Respiratory Irritation) | May cause respiratory irritation if inhaled as a vapor or aerosol.[4][5][6] |
| Environmental Hazard | Halogenated Organic Compound | Halogenated compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[1] |
Essential Personal Protective Equipment (PPE)
Based on the risk assessment, the following minimum PPE is mandatory when handling Ethyl 5-(4-bromophenyl)-5-oxovalerate, including during disposal procedures. The Occupational Safety and Health Administration (OSHA) requires employers to provide appropriate PPE for each identified hazard.[7]
-
Hand Protection: Wear chemically-resistant gloves (e.g., nitrile rubber). Always inspect gloves for tears or punctures before use.
-
Eye Protection: Use chemical safety goggles or a face shield to protect against splashes.[7][8]
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or when there is a significant risk of splashing, a chemically-resistant apron should be worn over the lab coat.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9]
Waste Segregation and Collection: A Step-by-Step Protocol
The cornerstone of proper chemical waste management is meticulous segregation. Mixing halogenated waste with non-halogenated waste results in the entire volume being classified as the more hazardous and costly category.[1][10]
Step 1: Designate a Halogenated Organic Waste Container
-
Select a container that is in good condition, free of leaks, and has a secure, screw-top cap.[1] The container material must be compatible with the chemical; high-density polyethylene (HDPE) or glass is typically appropriate.
Step 2: Label the Container Correctly
-
Before adding any waste, affix a "Hazardous Waste" label.[11]
-
Clearly write the full chemical name: "Waste Ethyl 5-(4-bromophenyl)-5-oxovalerate." Do not use abbreviations.[10] If mixing with other compatible halogenated solvents (e.g., dichloromethane, chloroform), list all components.[10]
-
Indicate the primary hazard characteristics: "Irritant," "Toxic."
Step 3: Accumulate Waste Safely
-
Keep the waste container closed at all times except when actively adding waste.[10] This prevents the release of vapors and protects against spills.
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be under the direct control of lab personnel and away from drains.[11]
-
Utilize a secondary containment system, such as a chemical-resistant tub or tray, to contain any potential leaks from the primary container.[11]
Step 4: Adhere to Volume Limits
-
Do not overfill the container. Leave at least 10% of the container volume as headspace to allow for vapor expansion.[11]
-
Be aware of regulatory accumulation limits. Under RCRA, labs may not accumulate more than 55 gallons of hazardous waste in a satellite area.
Spill Management Protocol
Accidents happen. A clear and practiced spill response plan is essential.
For Small Spills (<100 mL):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Prevent access to the spill area.
-
Don PPE: If not already wearing it, don the full PPE described in Section 2.
-
Absorb the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent pad). Do not use combustible materials like paper towels.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.
-
Label and Dispose: Label the container with all contents, including the spilled chemical and the absorbent material, and manage it as halogenated hazardous waste.
For Large Spills (>100 mL) or Spills Outside a Fume Hood:
-
EVACUATE: Immediately evacuate the laboratory.
-
ALERT: Notify your institution's Environmental Health and Safety (EHS) department and/or activate the nearest fire alarm.
-
ISOLATE: Close the laboratory doors and prevent re-entry.
-
REPORT: Provide details of the spill to emergency responders from a safe location.
Formal Disposal Workflow
The final stage of disposal involves the transfer of custody to trained professionals. This process is governed by EPA regulations to ensure the waste is transported and treated safely.
Caption: Disposal workflow for Ethyl 5-(4-bromophenyl)-5-oxovalerate.
-
Request Pickup: Once the waste container is nearly full or has been in accumulation for the maximum allowed time (e.g., six months for academic labs under Subpart K), contact your institution's EHS office for a waste pickup.[12][13]
-
Documentation: Ensure all labeling is accurate and complete. Your EHS office will handle the creation of the hazardous waste manifest, a legal document that tracks the waste from your lab to its final destination.[12]
-
Final Disposal: The licensed waste disposal facility will treat the halogenated organic waste, typically through high-temperature incineration, which is the environmentally preferred method for destroying these compounds.[1]
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that the byproducts of scientific advancement are managed responsibly.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Indiana Department of Environmental Management. Compliance and Technical Assistance: Hazardous Chemical Compounds & Hazardous Waste.
- University of British Columbia. Organic Solvent Waste Disposal - Safety & Risk Services.
- Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
- California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32.
- Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure.
- Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet for Ethyl 5-bromovalerate.
- Fisher Scientific. (2025, December 19). Safety Data Sheet for Ethyl 5-bromovalerate.
- PubChem, National Institutes of Health. Ethyl 5-bromovalerate.
- TCI Chemicals. (2025, September 16). Safety Data Sheet for Diethyl (4-Bromophenyl)phosphonate.
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Bromine.
- National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: BROMINE.
Sources
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. govt.westlaw.com [govt.westlaw.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.ca [fishersci.ca]
- 6. Ethyl 5-bromovalerate | C7H13BrO2 | CID 84580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nj.gov [nj.gov]
- 8. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. danielshealth.com [danielshealth.com]
- 13. justrite.com [justrite.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
